molecular formula C6H14N2O2S B1529555 (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide CAS No. 1232061-15-2

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B1529555
CAS No.: 1232061-15-2
M. Wt: 178.26 g/mol
InChI Key: LBWOLXIOYYVGSI-LURJTMIESA-N
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Description

(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chiral sulfonamide derivative featuring a pyrrolidine ring substituted at the 3-position with a methylsulfonamide group. Its molecular formula is C₆H₁₄N₂O₂S (free base), and it is commonly used as a building block in medicinal chemistry, particularly in the synthesis of epigenetic inhibitors. For example, it serves as a key intermediate in the preparation of EPZ-719, a potent and selective inhibitor of the histone methyltransferase SETD2, which is under investigation for hematological malignancies . The compound is typically isolated as its hydrochloride salt (C₆H₁₅ClN₂O₂S, MW = 214.71 g/mol) and stored at room temperature .

The stereochemistry at the pyrrolidine 3-position is critical for biological activity. The (S) -enantiomer is often preferred in drug design due to its optimized interactions with chiral binding pockets in target proteins .

Properties

IUPAC Name

N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWOLXIOYYVGSI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (S)-pyrrolidine-3-carboxylic acid.

    Amidation: The carboxylic acid is converted to the corresponding amide using methylamine.

    Sulfonylation: The amide is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Several structurally related sulfonamide derivatives have been reported, differing in substituents, ring systems, or stereochemistry. Key examples include:

N-Methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]methanesulfonamide
  • Structure: Incorporates a thienopyrimidine-morpholine scaffold linked to the pyrrolidine ring.
  • Role: Used in kinase inhibitor synthesis. The thienopyrimidine group enhances π-stacking interactions with ATP-binding pockets .
  • Synthesis : Prepared via Suzuki-Miyaura coupling, followed by silica gel chromatography .
1-Cyclopropyl-N-(cis-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)methanesulfonamide
  • Structure : Features a cyclobutyl-pyrrolopyrimidine hybrid system.
  • Role : Targets protein degradation pathways. The pyrrolopyrimidine moiety mimics purine bases, enabling binding to ubiquitin ligases .
  • Synthesis : Utilizes HATU-mediated amide coupling and recrystallization .
N-(Trimethylsilyl)methanesulfonamide
  • Structure : Replaces the pyrrolidine group with a trimethylsilyl (TMS) substituent.
  • Role : Intermediate in polymer chemistry (e.g., polyoxothiazenes). The TMS group increases hydrophobicity and thermal stability .
  • Synthesis : Reacts methanesulfonyl chloride with hexamethyldisilazane under reflux .

Stereochemical Variants

The (R)-enantiomer of N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide (CAS: 1810074-90-8) has been synthesized but shows reduced activity in SETD2 inhibition assays compared to the (S) -form. This highlights the importance of stereochemistry in drug-receptor interactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features Biological Target
(S)-N-Methyl-N-(pyrrolidin-3-yl)methanesulfonamide C₆H₁₄N₂O₂S 178.26 (free base) Chiral pyrrolidine, methylsulfonamide SETD2
Thienopyrimidine-pyrrolidine derivative C₁₈H₂₆N₄O₂S₂ 402.55 Thienopyrimidine-morpholine scaffold Kinases
Pyrrolopyrimidine-cyclobutyl derivative C₁₄H₂₀N₅O₂S 322.40 Cyclobutyl-pyrrolopyrimidine hybrid Ubiquitin-proteasome system
N-(Trimethylsilyl)methanesulfonamide C₄H₁₃NO₂SSi 167.29 Trimethylsilyl group, high thermal stability Polymer synthesis

Key Observations :

  • Lipophilicity : The trimethylsilyl derivative (LogP ~1.5) is more lipophilic than the pyrrolidine-based compounds (LogP ~0.3–0.8), affecting membrane permeability .
  • Solubility : The hydrochloride salt of this compound exhibits improved aqueous solubility (>50 mg/mL) compared to neutral analogues .

Biological Activity

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, often referred to as a methanesulfonamide derivative, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring and methanesulfonamide functional group. The molecular formula is C6H13N2O2SC_6H_{13}N_2O_2S with a molecular weight of approximately 201.25 g/mol. The compound's structure allows for significant interactions with biological targets, contributing to its biological activity.

The mechanism of action of this compound involves its ability to bind selectively to specific enzymes and receptors. This binding can lead to the inhibition of enzymatic activity or modulation of receptor functions, thereby affecting various cellular signaling pathways. For instance, it has been shown to inhibit specific proteases, which play critical roles in viral replication and cellular signaling processes .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on several enzymes, particularly those involved in disease pathways such as cancer and viral infections. For example, studies have demonstrated its effectiveness as an inhibitor of the SARS-CoV-2 main protease, with a biochemical potency characterized by a KiK_i value of 7.93 nM . This highlights its potential as a therapeutic agent in managing viral infections.

Antimicrobial and Antiviral Properties

In addition to enzyme inhibition, this compound has shown promise in antimicrobial and antiviral applications. Its structural analogs have been studied for their efficacy against various pathogens, including bacteria and viruses. The presence of the pyrrolidine ring enhances the compound's ability to penetrate biological membranes, facilitating its action against intracellular targets.

Case Study 1: SARS-CoV-2 Inhibition

A study focused on the compound's role as an inhibitor of the SARS-CoV-2 main protease revealed significant antiviral activity. The compound's EC50EC_{50} value was reported at 909 nM in Vero E6 cells, indicating effective inhibition of viral replication . This finding underscores the potential for developing antiviral therapies based on this compound.

Case Study 2: Enzyme Selectivity

Another study explored the selectivity of this compound towards various enzymes involved in inflammatory pathways. The compound exhibited selective inhibition against certain kinases associated with inflammatory responses, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure/Functional GroupsUnique Features
N-Methyl-N-(pyrrolidin-3-yl)acetamideContains an acetamide group instead of sulfonamideDifferent biological activity profile
N-(cyclopropyl)pyrrolidine sulfonamideCyclopropyl ring instead of pyrrolidineAltered steric properties affecting enzyme binding
N-(4-methylphenyl)pyrrolidine sulfonamidePhenyl group substitutionPotentially different receptor interactions

The unique combination of the pyrrolidine ring and methanesulfonamide functional group in this compound distinguishes it from similar compounds, enhancing its biological activity through specific interactions with target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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